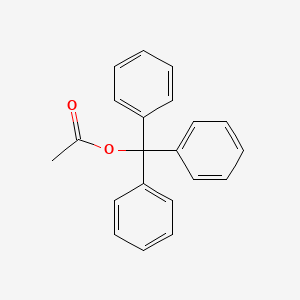

Trityl acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

trityl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O2/c1-17(22)23-21(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGRXPRZPNXRZKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Trityl Group in Organic Synthesis: A Technical Guide for Researchers and Drug Development Professionals

The triphenylmethyl (trityl) group is a sterically demanding and acid-labile protecting group widely employed in organic synthesis. Its bulkiness and specific reactivity make it an invaluable tool for the selective protection of primary alcohols and other nucleophilic functional groups, playing a crucial role in the multi-step synthesis of complex molecules, including pharmaceuticals and biomolecules. While trityl acetate (B1210297) is a known organic compound, the introduction of the trityl protecting group is most commonly achieved using trityl chloride. This guide provides an in-depth overview of the applications of the trityl group in organic synthesis, with a focus on experimental protocols, quantitative data, and its strategic use in drug development.

Core Applications in Organic Synthesis

The primary application of the trityl group is the protection of primary alcohols as trityl ethers.[1] Its significant steric hindrance allows for the selective protection of less sterically hindered primary hydroxyls over secondary and tertiary ones.[2][3] This selectivity is a key advantage in the chemistry of carbohydrates, nucleosides, and other polyhydroxylated compounds.[1][4] Trityl ethers exhibit stability under neutral and basic conditions, making them compatible with a wide range of synthetic transformations.[5]

Beyond alcohols, the trityl group can also be used to protect other nucleophiles such as amines and thiols.[1] In peptide synthesis, for instance, it can be employed for the protection of the thiol group of cysteine.

Synthesis and Deprotection

The trityl group is typically introduced by reacting the alcohol with trityl chloride in the presence of a base, such as pyridine (B92270), which also acts as a solvent and neutralizes the HCl byproduct.[1] The reaction can be accelerated by the addition of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).[1]

Deprotection of trityl ethers is readily achieved under mild acidic conditions, owing to the formation of the highly stable trityl cation.[1] Common reagents for deprotection include trifluoroacetic acid (TFA), formic acid, and acetic acid.[1] This acid lability allows for the selective removal of the trityl group in the presence of other protecting groups that are stable to acid but cleaved under different conditions, such as benzyl (B1604629) ethers (removed by hydrogenolysis) or silyl (B83357) ethers (removed by fluoride (B91410) ions).[2]

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol using Trityl Chloride

This protocol describes a general procedure for the tritylation of a primary alcohol.

-

Materials:

-

Primary alcohol (1.0 equiv)

-

Trityl chloride (1.1 equiv)

-

Anhydrous pyridine (as solvent)

-

4-Dimethylaminopyridine (DMAP, catalytic amount)

-

Methanol (for quenching)

-

Dichloromethane (B109758) (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

-

Procedure:

-

Dissolve the primary alcohol in anhydrous pyridine in a round-bottom flask.

-

Add DMAP to the solution.

-

To the stirred solution, add trityl chloride portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

-

Upon completion, quench the reaction by adding a small amount of methanol.

-

Remove pyridine under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to yield the trityl ether.

-

Protocol 2: Deprotection of a Trityl Ether using Trifluoroacetic Acid

This protocol outlines a general procedure for the acidic removal of a trityl group.

-

Materials:

-

Trityl-protected alcohol (1.0 equiv)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve the trityl-protected alcohol in dichloromethane.

-

To the stirred solution, add a solution of TFA in dichloromethane (e.g., 10% v/v) dropwise at room temperature.

-

Monitor the reaction by TLC. Deprotection is often rapid, typically completing within 30 minutes to a few hours.

-

Once the reaction is complete, carefully neutralize the excess acid by washing with a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the deprotected alcohol. The triphenylmethanol (B194598) byproduct is typically easily separated.

-

Quantitative Data

The efficiency of trityl protection and deprotection can vary depending on the substrate and reaction conditions. The following tables summarize representative quantitative data.

Table 1: Trityl Protection of Primary Alcohols

| Substrate | Tritylating Agent | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Benzyl alcohol | Trityl chloride | Pyridine/DMAP | Pyridine | RT | 12 | >90 |

| 1-Hexanol | Trityl chloride | Pyridine | Pyridine | RT | 16 | 85-95 |

| Ethylene glycol | Trityl chloride (2.2 eq) | Pyridine | Pyridine | RT | 24 | >90 (di-protected) |

Table 2: Acid-Catalyzed Deprotection of Trityl Ethers

| Substrate | Reagent | Solvent | Temp. (°C) | Time | Yield (%) |

| O-Trityl benzyl alcohol | 10% TFA in DCM | DCM | RT | 1 h | >95 |

| 5'-O-Trityl-thymidine | 80% Acetic Acid | Acetic Acid/H₂O | RT | 2 h | >90 |

| O-Trityl-serine derivative | Formic Acid | Neat | RT | 15 min | >90 |

Strategic Applications in Drug Development

The selective nature of the trityl protecting group makes it a valuable asset in the synthesis of complex pharmaceutical agents.

-

Nucleoside Analogs: In the development of antiviral and anticancer nucleoside analogs, the trityl group is frequently used to selectively protect the primary 5'-hydroxyl group of the ribose or deoxyribose sugar. This allows for modifications at other positions of the sugar or the nucleobase.

-

Carbohydrate-Based Drugs: The synthesis of carbohydrate-based therapeutics, such as vaccines and immunomodulators, often relies on the regioselective protection of hydroxyl groups. The trityl group's preference for primary alcohols is instrumental in these intricate synthetic routes.[2]

-

Sartan Antihypertensives: In the synthesis of sartan drugs, such as losartan (B1675146) and valsartan, a trityl group is often used to protect the tetrazole ring during the construction of the biphenyl (B1667301) scaffold.[6] The trityl group is then removed in a later step to yield the final active pharmaceutical ingredient.[6]

-

Peptide Therapeutics: For cysteine-containing peptides, the trityl group can serve as a protecting group for the thiol side chain, preventing unwanted disulfide bond formation during peptide synthesis.

Visualizing Workflows and Mechanisms

To further elucidate the role of the trityl group in organic synthesis, the following diagrams, generated using the DOT language, illustrate key processes.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. benchchem.com [benchchem.com]

- 3. medium.com [medium.com]

- 4. researchgate.net [researchgate.net]

- 5. tcichemicals.com [tcichemicals.com]

- 6. CN104788429B - Method for preparing sartan drugs by removing trityl protecting group - Google Patents [patents.google.com]

An In-depth Technical Guide to the Mechanism of Trityl Group Protection of Alcohols

For Researchers, Scientists, and Drug Development Professionals

The triphenylmethyl (trityl) group is a cornerstone in the strategic protection of primary alcohols within multistep organic synthesis, particularly in the realms of carbohydrate and nucleoside chemistry.[1] Its considerable steric bulk affords a high degree of selectivity for the less hindered primary hydroxyl groups, and its stability under neutral to basic conditions, coupled with its facile removal under mild acidic conditions, establishes it as a valuable orthogonal protecting group.[1] This guide delineates the core mechanistic principles of trityl group protection, provides detailed experimental protocols, and presents quantitative data to inform synthetic planning.

Core Mechanism: An SN1 Pathway

The protection of an alcohol with a trityl group, typically using trityl chloride (Tr-Cl), does not proceed through a direct SN2 displacement, as this is sterically impossible at the quaternary carbon of the trityl group.[2] Instead, the reaction follows an SN1 mechanism, which involves the formation of a highly stabilized trityl cation intermediate.[1][2]

The key steps of the mechanism are as follows:

-

Formation of the Trityl Cation: In the presence of a base such as pyridine (B92270), which also serves to neutralize the HCl byproduct, or a Lewis acid catalyst, trityl chloride dissociates to form a resonance-stabilized triphenylmethyl carbocation.[2][3] The stability of this cation is a primary driving force for the reaction. The use of 4-dimethylaminopyridine (B28879) (DMAP) can act as a nucleophilic catalyst, forming a more reactive intermediate that facilitates the formation of the trityl cation.[2]

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol molecule acts as a nucleophile, attacking the electrophilic trityl cation.[3] This step results in the formation of a protonated trityl ether.

-

Deprotonation: A base present in the reaction mixture, typically pyridine, removes the proton from the oxygen atom, yielding the neutral trityl ether and the pyridinium (B92312) salt byproduct.[2]

Selectivity for Primary Alcohols

The significant steric hindrance presented by the three phenyl rings of the trityl group is the primary factor governing its high selectivity for primary alcohols over secondary and tertiary alcohols.[1][4] Secondary alcohols react much more slowly due to increased steric congestion around the hydroxyl group, and tertiary alcohols are generally unreactive.[4][5] This chemoselectivity is a key advantage in the synthesis of complex molecules with multiple hydroxyl groups.[4]

Quantitative Data on Tritylation of Alcohols

The efficiency of trityl protection can be influenced by the choice of tritylating agent, catalyst, solvent, and reaction time. The following table summarizes quantitative data for the tritylation of various primary alcohols.

| Alcohol Substrate | Tritylating Agent | Catalyst/Base | Solvent | Time (h) | Yield (%) | Reference |

| Benzyl alcohol | Trityl chloride | Pyridine | Pyridine | Overnight | High | [1] |

| Propargyl alcohol | Triphenyl methanol (B129727) | EMIM·AlCl₄ (5 mol%) | Dichloromethane (B109758) | 0.25 | 95 | [3] |

| Geraniol | Triphenyl methanol | EMIM·AlCl₄ (5 mol%) | Dichloromethane | 0.5 | 92 | [3] |

| Cinnamyl alcohol | Triphenyl methanol | EMIM·AlCl₄ (5 mol%) | Dichloromethane | 0.5 | 90 | [3] |

| 1-Octanol | Triphenyl methanol | EMIM·AlCl₄ (5 mol%) | Dichloromethane | 3.0 | 85 | [3] |

| Ethylene glycol | Triphenyl methanol | EMIM·AlCl₄ (5 mol%) | Dichloromethane | 0.5 | 90 (mono) | [3] |

Experimental Protocols

Protocol 1: Classical Tritylation using Trityl Chloride and Pyridine [1]

This established method is widely used for the protection of primary alcohols. Pyridine serves as both the solvent and the base to neutralize the hydrochloric acid formed during the reaction.[1]

-

Materials:

-

Primary alcohol (1.0 mmol)

-

Trityl chloride (1.1 mmol)

-

Anhydrous pyridine (5 mL)

-

Methanol (for quenching)

-

Dichloromethane (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

-

Procedure:

-

To a stirred solution of the primary alcohol (1.0 mmol) in anhydrous pyridine (5 mL) at room temperature, add trityl chloride (1.1 mmol) in portions.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can range from a few hours to overnight.

-

Upon completion, quench the reaction by adding methanol (1 mL).

-

Remove the pyridine under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired trityl ether.[1]

-

Protocol 2: Lewis Acid-Catalyzed Tritylation using an Ionic Liquid [3]

This modern approach utilizes a recyclable ionic liquid, 1-ethyl-3-methylimidazolium (B1214524) tetrachloroaluminate (EMIM·AlCl₄), as a Lewis acid catalyst, offering advantages such as faster reaction times and high yields.[3]

-

Materials:

-

Primary alcohol (1.0 mmol)

-

Triphenylmethanol (B194598) (1.1 mmol)

-

EMIM·AlCl₄ (5 mol%)

-

Anhydrous dichloromethane (5 mL)

-

Diethyl ether

-

Neutral alumina (B75360) for column chromatography

-

-

Procedure:

-

To a solution of the primary alcohol (1.0 mmol) and triphenylmethanol (1.1 mmol) in anhydrous dichloromethane (5 mL), add EMIM·AlCl₄ (5 mol%).

-

Stir the mixture at room temperature. Monitor the reaction progress by TLC.

-

After completion, evaporate the solvent under vacuum.

-

Extract the residue with diethyl ether and concentrate.

-

Purify the crude product by column chromatography on neutral alumina using a hexane/ethyl acetate (B1210297) gradient to afford the corresponding trityl ether.[3]

-

Deprotection of Trityl Ethers

The removal of the trityl group is typically achieved under mild acidic conditions.[1] The mechanism is the reverse of the protection step, initiated by protonation of the ether oxygen, followed by the departure of the stable trityl cation.[2]

Common reagents for deprotection include:

Protocol 3: Deprotection using Trifluoroacetic Acid [6]

-

Materials:

-

Trityl-protected alcohol (1.0 mmol)

-

Anhydrous dichloromethane (10 mL)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate solution

-

-

Procedure:

-

Dissolve the trityl ether in dichloromethane.

-

Add a solution of TFA in dichloromethane dropwise at room temperature.

-

Monitor the reaction by TLC; deprotection is often complete within 30 minutes to a few hours.[6]

-

Upon completion, carefully neutralize the excess acid by washing with a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to isolate the deprotected alcohol.[6]

-

References

- 1. benchchem.com [benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]

solubility of trityl acetate in common organic solvents

An In-depth Technical Guide to the Solubility of Trityl Acetate (B1210297) in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trityl acetate (triphenylmethyl acetate) is an organic compound frequently utilized in synthetic chemistry, most notably as a protecting group for alcohols and amines. Its bulky trityl group provides steric hindrance, selectively shielding functional groups from unwanted reactions. The efficiency of reactions involving this compound, including its introduction and subsequent removal, is critically dependent on its solubility in various organic solvents. Understanding the solubility profile of this compound is therefore paramount for reaction optimization, purification, and the development of robust synthetic protocols.

This technical guide provides a comprehensive overview of the known solubility characteristics of this compound in common organic solvents. Due to a notable lack of quantitative solubility data in publicly available literature, this document also furnishes detailed experimental protocols for researchers to determine these parameters in their own laboratory settings.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in solution.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | Triphenylmethyl acetate, Acetyltriphenylcarbinol | [1] |

| CAS Number | 971-85-7 | [1] |

| Molecular Formula | C₂₁H₁₈O₂ | [1] |

| Molecular Weight | 302.4 g/mol | [1] |

| Melting Point | 87–88 °C | [2] |

| Appearance | White crystalline solid | [2] |

Solubility Profile of this compound

Based on available literature, this compound is generally described as being very soluble in common organic solvents, a characteristic attributed to its large, nonpolar triphenylmethyl group. However, it is readily decomposed by water and alcohols.[2] The principle of "like dissolves like" suggests that this compound will exhibit higher solubility in nonpolar and moderately polar aprotic solvents. Its solubility is expected to be lower in highly polar and protic solvents.

A qualitative summary of the solubility of this compound is provided in Table 2. It is important to note that quantitative data is scarce, and these descriptions are based on observations from synthetic procedures.

Table 2: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Qualitative Solubility | Notes and References |

| Esters | Acetic ether (Ethyl acetate) | Very Soluble | Acetic ether is noted to provide well-formed crystals, implying good solubility.[2] |

| Aromatic Hydrocarbons | Benzene, Toluene | Soluble | Used as a solvent for the synthesis of this compound.[2] |

| Ethers | Diethyl ether | Soluble | Mentioned as a suitable solvent. |

| Halogenated Solvents | Dichloromethane, Chloroform | Soluble | Commonly used in reactions involving trityl groups. |

| Ketones | Acetone | Slightly Soluble | One source indicates slight solubility.[2] |

| Alcohols | Methanol, Ethanol | Slightly Soluble / Decomposes | This compound is readily decomposed by alcohols.[2] |

| Polar Protic Solvents | Water | Insoluble / Decomposes | This compound is readily decomposed by water.[2] |

| Polar Aprotic Solvents | Acetonitrile, DMF | Likely Soluble | Expected based on general solvent properties, though specific data is lacking. |

| Nonpolar Solvents | Hexane, Petroleum Ether | Sparingly Soluble to Soluble | Used for washing and recrystallization, suggesting some solubility.[2] |

Experimental Protocols for Solubility Determination

The absence of extensive quantitative solubility data for this compound necessitates a reliable experimental approach for its determination. The following protocols provide methodologies for both qualitative assessment and precise quantitative measurement.

Qualitative Solubility Determination

This method is useful for rapid screening of solvents.

Objective: To quickly assess if this compound is soluble, sparingly soluble, or insoluble in a range of solvents at room temperature and at elevated temperatures.

Materials:

-

This compound

-

A selection of organic solvents (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, ethanol, dichloromethane)

-

Small test tubes

-

Vortex mixer

-

Hot water bath or heating block

Procedure:

-

Add approximately 25 mg of this compound to a small test tube.

-

Add 0.75 mL of the selected solvent to the test tube in small portions.

-

After each addition, vigorously agitate the mixture using a vortex mixer for 30 seconds.

-

Observe the mixture. If the solid completely dissolves, it is considered "soluble" at that concentration at room temperature.

-

If the solid does not dissolve, heat the test tube in a hot water bath to near the solvent's boiling point.

-

Observe again. If the solid dissolves upon heating, it is "soluble at elevated temperature."

-

If the solid remains undissolved even with heating, it is considered "insoluble" or "sparingly soluble" in that solvent.

Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This is a widely accepted method for determining the equilibrium solubility of a compound at a specific temperature.

Objective: To determine the precise solubility of this compound in a given solvent in units of mg/mL or mol/L.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

Part A: Sample Preparation and Equilibration

-

Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Accurately pipette a known volume of the chosen solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. It is recommended to test samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute no longer increases).

Part B: Sample Analysis (using HPLC)

-

Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean vial to remove all undissolved solids.

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument. A series of dilutions may be necessary.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution by HPLC.

-

Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

Data Reporting: Solubility should be reported in standard units such as mg/mL, g/100 mL, or mol/L at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the quantitative solubility determination process.

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

While qualitative assessments indicate that this compound is highly soluble in a range of common aprotic organic solvents, there is a significant gap in the scientific literature regarding precise quantitative data. This guide provides the necessary context and detailed experimental protocols for researchers to systematically and accurately determine the solubility of this compound. The application of the isothermal shake-flask method, coupled with a reliable analytical technique such as HPLC, will yield the high-quality data required for optimizing synthetic procedures, ensuring reproducibility, and advancing research in organic and medicinal chemistry.

References

Spectroscopic Analysis of Trityl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for trityl acetate (B1210297) (triphenylmethyl acetate). It includes a summary of quantitative data, detailed experimental protocols, and a logical workflow for the spectroscopic analysis of this compound. Trityl acetate is a sterically hindered ester widely used in organic synthesis, particularly as a protecting group for alcohols. A thorough understanding of its spectroscopic characteristics is crucial for reaction monitoring, quality control, and structural verification.

Spectroscopic Data Summary

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. This data is essential for the identification and characterization of the compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.46 - 7.25 | Multiplet | Aromatic Protons (15H) |

| 1.96 - 1.88 | Singlet | Acetate Methyl Protons (3H) |

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS) at 0.00 ppm

Table 2: Estimated ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~170 | Carbonyl Carbon (C=O) |

| ~144 | Quaternary Aromatic Carbon (C-Ar) |

| ~129 | Aromatic CH (ortho) |

| ~128 | Aromatic CH (para) |

| ~127 | Aromatic CH (meta) |

| ~87 | Quaternary Trityl Carbon (C-O) |

| ~21 | Acetate Methyl Carbon (CH₃) |

Note: The chemical shifts for ¹³C NMR are estimated based on typical values for aromatic esters and related trityl compounds. Experimental values may vary slightly depending on the solvent and concentration.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~2950 | Weak | Aliphatic C-H Stretch |

| 1730 - 1715 | Strong | Ester C=O Stretch |

| 1600 - 1585 | Medium | Aromatic C=C Stretch |

| 1500 - 1400 | Medium | Aromatic C=C Stretch |

| 1310 - 1250 | Strong | Asymmetric C-O-C Stretch |

| 1130 - 1100 | Strong | Symmetric C-O-C Stretch |

| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bend |

Experimental Protocols

Detailed methodologies for acquiring NMR and IR spectra of this compound are provided below. These protocols are designed to ensure high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Materials:

-

This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

-

Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Vial

-

Pasteur pipette

-

Kimwipes

Procedure:

-

Sample Preparation:

-

Accurately weigh the appropriate amount of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.

-

Gently swirl the vial until the solid is completely dissolved.

-

If any particulate matter is observed, filter the solution through a small plug of cotton or glass wool at the bottom of a Pasteur pipette into a clean NMR tube.

-

Carefully transfer the clear solution into a 5 mm NMR tube to a height of about 4-5 cm.

-

Cap the NMR tube securely and wipe the exterior with a lint-free tissue to remove any dust or fingerprints.

-

-

Instrument Parameters (300 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single pulse

-

Number of Scans: 16-32

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay: 1-2 seconds

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single pulse

-

Number of Scans: 1024 or more (depending on concentration)

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift axis using the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum to identify the functional groups present in this compound.

Method: Nujol Mull (for solid samples)

Materials:

-

This compound (2-5 mg)

-

Nujol (mineral oil)

-

Potassium bromide (KBr) or Sodium chloride (NaCl) salt plates

-

Agate mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation:

-

Place a small amount of this compound into a clean agate mortar.

-

Grind the solid into a fine powder using the pestle.

-

Add one to two drops of Nujol to the powdered sample.

-

Grind the mixture further until a uniform, translucent paste (mull) is formed.

-

Using a spatula, apply a small amount of the mull to the center of one salt plate.

-

Place the second salt plate on top and gently rotate it to spread the mull into a thin, even film between the plates.

-

-

Data Acquisition:

-

Acquire a background spectrum of the clean, empty salt plates to subtract any atmospheric or instrumental interferences.

-

Place the prepared sample plates into the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum over a range of 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Signal averaging of 16 to 32 scans is recommended to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum.

-

Identify the characteristic absorption bands and correlate them with the functional groups present in this compound. Note that Nujol itself will show C-H stretching and bending absorptions which should be mentally subtracted from the spectrum.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound, from sample preparation to final data analysis and structural confirmation.

Caption: Workflow for the Spectroscopic Characterization of this compound.

An In-depth Technical Guide to the Safety and Handling of Trityl Acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for trityl acetate (B1210297) (triphenylmethyl acetate), a common reagent in organic synthesis, particularly as a protecting group for alcohols, amines, and thiols. Given the absence of a dedicated, comprehensive Safety Data Sheet (SDS) in publicly available databases, this document compiles and extrapolates information from data on closely related trityl compounds and general principles of chemical safety for the intended audience of trained professionals.

Chemical and Physical Properties

Trityl acetate is a white to off-white crystalline solid. Its bulky trityl group imparts unique steric and electronic properties, making it a valuable tool in multi-step synthesis.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₈O₂ | [1] |

| Molecular Weight | 302.4 g/mol | [1] |

| Melting Point | 87–88 °C | [2] |

| Appearance | White to off-white powder/crystals | |

| Solubility | Insoluble in water. Soluble in many organic solvents like dichloromethane (B109758), chloroform, and pyridine (B92270). | [2] |

| Stability | Stable under neutral and basic conditions. Acid-labile.[2] |

Hazard Identification and GHS Classification

Anticipated Hazards:

-

Skin Irritation: May cause skin irritation upon prolonged or repeated contact.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.

-

Acid Sensitivity: Reacts with acids to release the trityl cation, which can be highly reactive.[2]

A logical workflow for assessing the hazards of this compound is presented below.

Caption: Figure 1. Hazard Assessment Workflow for this compound

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize risks associated with this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder or running reactions.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

| Equipment | Specification |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |

| Skin and Body Protection | Laboratory coat. |

| Respiratory Protection | For operations generating significant dust, a NIOSH-approved respirator may be necessary. |

Handling Procedures:

-

Avoid contact with skin and eyes.

-

Avoid inhalation of dust.

-

Keep away from ignition sources.

-

When transferring the solid, use appropriate tools to minimize dust generation.

-

Ground all equipment when handling large quantities to prevent static discharge.

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials, particularly strong acids and oxidizing agents.

Reactivity and Stability

This compound is stable under neutral and basic conditions but is readily cleaved by acids.

-

Hydrolysis: It can be hydrolyzed by water in the presence of an acid or base to yield triphenylmethanol (B194598) and acetic acid.[2]

-

Acid-Labile Protecting Group: The trityl group is easily removed under mild acidic conditions, which is a key aspect of its utility in synthesis. This proceeds via the formation of a stable trityl cation.[2]

-

Incompatible Materials: Strong acids, strong bases, and strong oxidizing agents.

Experimental Protocols

The primary use of this compound is as a protecting group for primary alcohols.

Protection of a Primary Alcohol with this compound (Illustrative)

While trityl chloride is more commonly used for protection, this compound can be used in certain contexts. The general principle involves the reaction of the alcohol with the tritylating agent in the presence of a base.

Caption: Figure 2. General Workflow for Alcohol Protection

Detailed Methodology (Protection with Trityl Chloride as a model):

-

Dissolve the primary alcohol (1.0 eq) in anhydrous pyridine.[3]

-

Add trityl chloride (1.1 eq) portion-wise at room temperature.[3]

-

Stir the mixture until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[3]

-

Quench the reaction by adding a small amount of methanol.[3]

-

Remove pyridine under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with saturated aqueous sodium bicarbonate, followed by brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica (B1680970) gel column chromatography.[3]

Deprotection of a Trityl Ether

The removal of the trityl group is typically achieved under acidic conditions.

Detailed Methodology (Deprotection using Trifluoroacetic Acid):

-

Dissolve the N-trityl-protected substrate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.[4]

-

Add trifluoroacetic acid (TFA) (2.0 - 10.0 eq) dropwise to the stirred solution at room temperature.[4]

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[4]

-

Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.[4]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]

-

Filter and concentrate the solution under reduced pressure.

-

The deprotected product can be purified by column chromatography, recrystallization, or trituration. The triphenylmethanol byproduct is usually easily separated.[4]

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.

-

Specific Hazards: Combustion may produce carbon monoxide and carbon dioxide.

-

Fire-Fighting Procedures: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (see Section 3). Avoid breathing dust and contact with the substance.

-

Environmental Precautions: Prevent entry into drains and waterways.

-

Methods for Cleaning Up: Carefully sweep up the solid material, avoiding dust generation. Place in a suitable, labeled container for disposal.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Consult with a licensed professional waste disposal service. Do not dispose of down the drain.

Toxicological and Ecological Information

Signaling Pathways and Biological Activity

This compound itself is not known to be involved in specific signaling pathways. However, the trityl group is used in the synthesis of modified nucleosides, some of which have shown biological activity, including in vitro antiproliferative effects against cancer cell lines.[5] The trityl group in these compounds serves as a lipophilic moiety that can influence their cellular uptake and activity.

The general mechanism of action for trityl-protected prodrugs can be conceptualized as follows:

Caption: Figure 3. Conceptual Prodrug Activation

This guide is intended for informational purposes for trained professionals and should not be considered a substitute for a formal risk assessment and adherence to all institutional and regulatory safety protocols. Always consult the most current safety information and exercise caution when handling any chemical.

References

The Trityl Group: A Century of Protection from Radical Discovery to Cornerstone of Synthesis

From its serendipitous discovery as the first stable organic radical to its indispensable role in the synthesis of complex biomolecules, the triphenylmethyl (trityl) protecting group has a rich and storied history. This technical guide delves into the discovery, evolution, and application of the trityl group, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this essential tool in organic chemistry.

Discovery and Historical Development

The story of the trityl group begins not with the intention of creating a protecting group, but with a challenge to the fundamental tenets of carbon valency.

The Dawn of a New Chemistry: Gomberg's Triphenylmethyl Radical

From Radical to Protecting Group: A New Application

The very stability of the trityl cation, a consequence of resonance delocalization across the three phenyl rings, which made the radical so unique, also made the trityl group an excellent candidate for a protecting group.[6] Its large steric bulk and acid lability became valuable assets in the selective protection of functional groups.[7][8] The trityl group found early and widespread use in carbohydrate and nucleoside chemistry for the selective protection of primary hydroxyl groups over more sterically hindered secondary hydroxyls.[7][9][10]

Evolution and Diversification: The Advent of Substituted Trityl Groups

The utility of the trityl group was significantly expanded with the development of substituted derivatives. The introduction of electron-donating methoxy (B1213986) groups at the para positions of the phenyl rings led to the creation of the 4-methoxytrityl (MMT), 4,4'-dimethoxytrityl (DMT), and 4,4',4"-trimethoxytrityl (TMT) groups.[7][11] These substitutions further stabilize the trityl cation, thereby increasing the acid lability of the protecting group.[7][10][11] This tunability allows for orthogonal protection strategies, where different trityl derivatives can be selectively removed under specific acidic conditions.[7] The 4,4'-dimethoxytrityl (DMT) group, in particular, has become the standard for the protection of the 5'-hydroxyl group in automated solid-phase oligonucleotide synthesis.[7]

Applications in Synthesis

The trityl group and its derivatives are widely employed in the synthesis of biopolymers.

-

Oligonucleotide Synthesis: The DMT group is the protecting group of choice for the 5'-hydroxyl of nucleosides in solid-phase synthesis due to its facile cleavage with mild acids like trichloroacetic acid (TCA) or dichloroacetic acid (DCA).[7]

-

Peptide Synthesis: In peptide chemistry, the trityl group is used to protect the α-amino group of amino acids as well as the side chains of cysteine (thiol), histidine (imidazole), asparagine (amide), and glutamine (amide).[7][12] Its steric bulk can also help to minimize aggregation during solid-phase peptide synthesis.[12]

-

Carbohydrate Chemistry: The steric hindrance of the trityl group allows for the regioselective protection of primary hydroxyl groups in polyhydroxylated compounds like sugars.

Quantitative Data: Relative Acid Lability

The rate of acidic cleavage of trityl ethers is highly dependent on the substitution of the aromatic rings. The introduction of electron-donating groups, such as methoxy groups, stabilizes the resulting trityl cation and accelerates the rate of deprotection.

| Protecting Group | Structure | Relative Rate of Hydrolysis (Approx.) | Common Deprotection Conditions |

| Trityl (Trt) | (C₆H₅)₃C- | 1 | 80% Acetic Acid, HBr/AcOH |

| 4-Methoxytrityl (MMT) | (p-CH₃OC₆H₄)(C₆H₅)₂C- | 10 | 1% TFA in CH₂Cl₂ |

| 4,4'-Dimethoxytrityl (DMT) | (p-CH₃OC₆H₄)₂ (C₆H₅)C- | 100 | 3% TCA or DCA in CH₂Cl₂ |

| 4,4',4"-Trimethoxytrityl (TMT) | (p-CH₃OC₆H₄)₃C- | >1000 | Very mild acid (e.g., 80% acetic acid, brief treatment) |

Note: Relative rates are approximate and can vary depending on the substrate and reaction conditions.

Experimental Protocols

The following are generalized protocols for the introduction and removal of the trityl protecting group.

Protection of a Primary Alcohol with Trityl Chloride

Objective: To selectively protect a primary alcohol in the presence of secondary alcohols.

Reagents and Materials:

-

Substrate containing a primary alcohol

-

Trityl chloride (TrCl) (1.1 - 1.5 equivalents)

-

Anhydrous pyridine (B92270) or a mixture of a tertiary amine (e.g., triethylamine, diisopropylethylamine) and a non-polar solvent (e.g., dichloromethane, chloroform)

-

Anhydrous reaction vessel

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve the substrate in anhydrous pyridine or the chosen solvent system under an inert atmosphere.

-

Add trityl chloride to the solution in one portion.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrate.

-

Upon completion, quench the reaction by adding a small amount of methanol (B129727) to consume any unreacted trityl chloride.

-

Remove the solvent under reduced pressure.

-

The residue is typically partitioned between an organic solvent (e.g., ethyl acetate, dichloromethane) and water.

-

The organic layer is washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

The solvent is removed in vacuo, and the crude product is purified by flash column chromatography on silica (B1680970) gel to yield the tritylated product.[10]

Deprotection of a Trityl Ether using Acid

Objective: To remove the trityl protecting group from an alcohol.

Reagents and Materials:

-

Tritylated substrate

-

Acidic solution (e.g., 80% aqueous acetic acid, 1-3% trifluoroacetic acid in dichloromethane, or formic acid)

-

Solvent (if necessary)

-

Reaction vessel

Procedure:

-

Dissolve the tritylated substrate in the chosen acidic solution.

-

Stir the reaction at room temperature. The reaction is typically fast and can be monitored by TLC.

-

Upon completion, the acid is removed. For volatile acids like TFA, the solvent can be evaporated under reduced pressure. For non-volatile acids like acetic acid, the mixture is often diluted with water and extracted with an organic solvent.

-

The triphenylmethanol (B194598) byproduct is often insoluble in aqueous solutions and can sometimes be removed by filtration.[10]

-

The aqueous layer is neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent.

-

The combined organic layers are dried and concentrated to give the deprotected alcohol, which may be further purified by chromatography or crystallization.

Conclusion

The trityl protecting group, born from a discovery that challenged the established principles of chemistry, has evolved into an indispensable tool in modern organic synthesis. Its unique combination of steric bulk and tunable acid lability has made it a cornerstone in the synthesis of complex molecules, from oligonucleotides to peptides. The continued development of novel trityl-based reagents and methodologies ensures that this venerable protecting group will remain at the forefront of chemical research for the foreseeable future.

References

- 1. acs.org [acs.org]

- 2. Triphenylmethyl_radical [chemeurope.com]

- 3. chimieorganique.faidherbe.org [chimieorganique.faidherbe.org]

- 4. Gomberg Radical [chemweb.unl.edu]

- 5. publications.iupac.org [publications.iupac.org]

- 6. glenresearch.com [glenresearch.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. The triphenylmethyl (trityl) group and its uses in nucleotide chemistry | Scilit [scilit.com]

- 10. total-synthesis.com [total-synthesis.com]

- 11. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

The Trityl Group: A Comprehensive Technical Guide to Protecting Primary Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount. The triphenylmethyl group, commonly known as the trityl (Tr) group, stands as a cornerstone for the selective protection of primary alcohols. Its significant steric bulk allows for a high degree of selectivity for the less hindered primary hydroxyl groups over secondary and tertiary ones.[1][2] This characteristic is particularly valuable in the synthesis of complex molecules such as nucleosides and carbohydrates.[3][4]

This technical guide provides an in-depth overview of the trityl group as a protecting agent for primary alcohols. It covers the underlying reaction mechanisms, detailed experimental protocols for both protection and deprotection, and quantitative data to inform reaction optimization.

It is important to clarify a potential point of confusion regarding "trityl acetate (B1210297)." While trityl acetate is a stable chemical compound, it is not the reagent of choice for introducing the trityl protecting group onto an alcohol.[5] The protection of an alcohol with a trityl group results in the formation of a trityl ether. This is typically achieved using trityl chloride or trityl alcohol in the presence of a catalyst.[1][4]

Chemical Properties and Mechanism

The effectiveness of the trityl group is rooted in its unique chemical properties. Trityl ethers are stable under neutral and basic conditions, rendering them compatible with a wide range of synthetic transformations.[1][2] However, they are readily cleaved under mild acidic conditions due to the exceptional stability of the resulting trityl cation, a triphenylmethyl carbocation.[2][3]

The protection of a primary alcohol with trityl chloride does not proceed through a direct SN2 displacement, which is sterically hindered at the quaternary carbon. Instead, the reaction follows an SN1 pathway.[2][3] This mechanism involves the formation of the stable trityl cation as a key intermediate, which then reacts with the primary alcohol.[2][4]

Experimental Workflows

The following diagrams illustrate the general workflows for the protection of a primary alcohol with a trityl group and its subsequent removal.

Caption: General workflow for the protection of a primary alcohol using the trityl group.

Caption: General workflow for the deprotection of a trityl-protected primary alcohol.

Quantitative Data Summary

The following tables summarize quantitative data for various tritylation and deprotection methods, providing a basis for comparison and selection of optimal conditions.

Table 1: Protection of Primary Alcohols with Trityl Group

| Tritylating Agent | Catalyst/Base | Solvent | Temperature | Time | Yield (%) | Notes |

| Trityl Chloride | Pyridine | Pyridine | Room Temp. | Hours to overnight | Varies | Classical and widely used method.[1] |

| Trityl Chloride | Silver Nitrate | THF/DMF | 25 °C | 2 hours | 40-85% | Effective for nucleosides.[6] |

| Trityl Alcohol | EMIM·AlCl₄ (5 mol%) | Dichloromethane (B109758) or Acetonitrile | Room Temp. | Minutes | High | Modern, efficient, and uses a recyclable ionic liquid catalyst.[4][7] |

Table 2: Deprotection of Trityl Ethers

| Reagent | Solvent | Temperature | Time | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane | Room Temp. | 1-4 hours | Commonly used method.[1] |

| Formic Acid (97%+) | Dioxane/Ethanol | Cold | 3 minutes | Rapid deprotection.[2] |

| Acetic Acid (80%) | Acetic Acid | Room Temp. | 48 hours | Slower deprotection, useful for selective removal.[3] |

| BF₃·OEt₂ | Dichloromethane | Varies | Varies | Lewis acid alternative to Brønsted acids.[2] |

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol using Trityl Chloride and Pyridine[1][2]

Materials:

-

Primary alcohol (1.0 mmol)

-

Trityl chloride (1.1 mmol)

-

Anhydrous pyridine (5 mL)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Methanol (B129727) (for quenching)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of the primary alcohol (1.0 mmol) in anhydrous pyridine (5 mL) at room temperature, add a catalytic amount of DMAP.

-

Add trityl chloride (1.1 mmol) portion-wise to the solution under an inert atmosphere.

-

Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

-

Upon completion, quench the reaction by adding methanol (1 mL).

-

Remove the pyridine under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to afford the desired trityl ether.

Protocol 2: Protection of a Primary Alcohol using Trityl Alcohol and a Recyclable Ionic Liquid Catalyst[4][7]

Materials:

-

Primary alcohol (1.0 mmol)

-

Triphenylmethyl alcohol (1.1 mmol)

-

1-Ethyl-3-methylimidazolium tetrachloroaluminate (EMIM·AlCl₄) (5 mol%)

-

Dichloromethane (5 mL)

-

Diethyl ether

Procedure:

-

To a mixture of the alcohol (1.0 mmol) and triphenylmethyl alcohol (1.1 mmol) in dichloromethane (5 mL), add the catalyst EMIM·AlCl₄ (5 mol %) in one portion.

-

Stir the reaction mixture under a nitrogen atmosphere at room temperature.

-

Monitor the reaction progress by TLC.

-

After completion, evaporate the solvent under vacuum until dryness.

-

Extract the residue with diethyl ether and concentrate.

-

Purify the crude product by column chromatography on neutral alumina (B75360) to yield the corresponding trityl ether.

Protocol 3: Deprotection of a Trityl Ether using Trifluoroacetic Acid[1]

Materials:

-

Trityl-protected alcohol (1.0 mmol)

-

Dichloromethane (10 mL)

-

Trifluoroacetic acid (TFA) (e.g., 2-5% solution in dichloromethane)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the trityl-protected alcohol (1.0 mmol) in dichloromethane (10 mL).

-

Add the trifluoroacetic acid solution dropwise to the stirred solution at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.

-

Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the deprotected primary alcohol.

Conclusion

The trityl group remains an indispensable tool in modern organic synthesis for the selective protection of primary alcohols. Its steric hindrance provides excellent selectivity, and its stability profile allows for a wide range of subsequent chemical transformations. The choice of protection and deprotection methodology can be tailored to the specific needs of the synthetic route, with both classical and modern, more efficient protocols available. This guide provides the foundational knowledge and practical protocols for the successful implementation of the trityl protecting group strategy in research and development settings.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | 971-85-7 | Benchchem [benchchem.com]

- 6. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 7. Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4) - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of Trityl Derivatives in Modern Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The triphenylmethyl (trityl) group and its derivatives are indispensable tools in the intricate art of peptide synthesis. Renowned for their steric bulk and acid lability, these protecting groups offer a versatile and powerful strategy for the selective protection of various functional groups in amino acids. This technical guide provides an in-depth exploration of the core applications of trityl derivatives in both solid-phase and solution-phase peptide synthesis, complete with detailed experimental protocols and quantitative data to inform and guide synthetic strategies.

The Trityl Family: A Spectrum of Acid Lability

The utility of the trityl protecting group is significantly enhanced by the availability of substituted derivatives, which provide a range of acid labilities. This allows for the fine-tuning of deprotection conditions to suit the specific requirements of a synthetic strategy. The electron-donating methoxy (B1213986) groups in derivatives like MMT, DMT, and TMT stabilize the trityl cation formed during acidic cleavage, thereby increasing the lability of the protecting group[1][2].

The general order of acid lability for common trityl derivatives is as follows:

Trityl (Trt) < 4-Methyltrityl (Mtt) < 4-Methoxytrityl (MMT) < 4,4'-Dimethoxytrityl (DMT) < 4,4',4''-Trimethoxytrityl (TMT) [1][3]

This tunable lability is a cornerstone of their application, enabling orthogonal protection schemes where different protecting groups can be selectively removed in the presence of others[4].

Core Applications in Peptide Synthesis

Trityl derivatives are primarily employed for the protection of α-amino groups and the side chains of several amino acids. Their steric hindrance provides excellent selectivity, particularly for primary amines[1][2].

Nα-Amino Group Protection

The use of Nα-Trt protection offers a milder alternative to the more common Fmoc and Boc strategies. Deprotection can be achieved under very mild acidic conditions, making it suitable for the synthesis of sensitive peptides[1][5]. However, the steric bulk of the trityl group can sometimes hinder coupling reactions, particularly with sterically demanding amino acids[2].

Side-Chain Protection

Trityl groups are extensively used for the side-chain protection of a variety of amino acids:

-

Cysteine (Cys): The thiol group of cysteine is readily protected with trityl groups. The choice of trityl derivative (e.g., Trt, Mmt) allows for selective deprotection to facilitate disulfide bond formation[3]. The S-Trt group is stable to the basic conditions used for Fmoc removal but can be cleaved with acid or iodine[3].

-

Histidine (His): The imidazole (B134444) side chain of histidine is commonly protected with Trt, Mmt, or Mtt to prevent side reactions and racemization during coupling[2][3].

-

Asparagine (Asn) and Glutamine (Gln): The side-chain amides of asparagine and glutamine are protected with the Trt group to prevent dehydration to nitrile derivatives during activation and to block the cyclization of N-terminal glutamine to pyroglutamate[1][6][7]. Furthermore, trityl protection significantly enhances the solubility of Fmoc-Gln(Trt)-OH and Fmoc-Asn(Trt)-OH in common organic solvents used in peptide synthesis[6].

-

Serine (Ser) and Threonine (Thr): The hydroxyl groups of serine and threonine can be protected as trityl ethers, which are stable to the conditions used for cleaving peptides from highly acid-labile resins like 2-chlorotrityl, enabling the synthesis of protected peptide fragments[3].

Trityl Resins in Solid-Phase Peptide Synthesis (SPPS)

Trityl-based resins, particularly the 2-chlorotrityl chloride (2-CTC) resin, are widely utilized in Fmoc-based solid-phase peptide synthesis[8][9][10]. These resins offer several key advantages:

-

Mild Cleavage Conditions: Peptides can be cleaved from 2-CTC resin under very mild acidic conditions, such as with a solution of acetic acid/trifluoroethanol/dichloromethane or dilute trifluoroacetic acid (TFA)[10][11][12]. This allows for the synthesis of fully protected peptide fragments that can be used in convergent synthesis strategies[3][10][13].

-

Suppression of Side Reactions: The steric bulk of the trityl linker minimizes diketopiperazine formation, a common side reaction at the dipeptide stage[13][14]. It also helps prevent racemization of the C-terminal amino acid during its attachment to the resin[8][13].

-

Versatility: 2-CTC resin is suitable for the synthesis of peptides with a C-terminal carboxylic acid[15].

The general workflow for SPPS on a 2-chlorotrityl chloride resin is depicted below:

References

- 1. benchchem.com [benchchem.com]

- 2. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 3. peptide.com [peptide.com]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 5. digital.csic.es [digital.csic.es]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. journal.uinjkt.ac.id [journal.uinjkt.ac.id]

- 9. Use of the 2-chlorotrityl chloride resin for microwave-assisted solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

- 11. peptide.com [peptide.com]

- 12. researchgate.net [researchgate.net]

- 13. cblpatras.gr [cblpatras.gr]

- 14. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.uci.edu [chem.uci.edu]

Methodological & Application

Application Notes and Protocols: Step-by-Step Trityl Deprotection Using Mild Acidic Conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trityl (Trt) group is a bulky and versatile protecting group for primary alcohols, and to a lesser extent, secondary alcohols, amines, and thiols. Its widespread use in organic synthesis, particularly in nucleoside, carbohydrate, and peptide chemistry, stems from its ease of introduction and its lability under acidic conditions.[1][2] The removal of the trityl group proceeds via the formation of the highly stable trityl cation, making it susceptible to cleavage by a variety of acidic reagents.[2] This application note provides detailed protocols for the deprotection of trityl groups under mild acidic conditions, ensuring the preservation of other acid-sensitive functionalities within the molecule.

Deprotection Strategies Overview

The selection of a deprotection method is contingent on the substrate's nature and the presence of other acid-labile protecting groups. While strong acids like trifluoroacetic acid (TFA) are effective, milder conditions are often necessary to achieve selective deprotection.[1][2] Common mild acidic reagents include formic acid, acetic acid, and various Lewis acids.[1][2][3] For substrates particularly sensitive to acid, alternative methods involving reductive or oxidative cleavage have also been developed.[4]

Data Presentation: Comparison of Mild Acidic Deprotection Methods

The following table summarizes various reported conditions for the deprotection of trityl-protected compounds using mild acidic conditions, providing a comparative overview of their effectiveness.

| Reagent(s) | Solvent(s) | Temperature | Time | Yield (%) | Substrate | Notes |

| Trifluoroacetic Acid (TFA) (dilute) | Dichloromethane (DCM) | Room Temp. | 1 - 4 h | >90 | Alcohols, Amines | Broadly applicable for many acid-stable compounds.[1] Can cleave other acid-labile groups like Boc.[3] |

| Formic Acid (88-97%) | Neat or Dioxane | Room Temp. | 3 min - 2 h | 85 - 95 | Alcohols | A milder alternative to TFA.[1][2] |

| Acetic Acid (aq. 50-80%) | Water, THF | Not Specified | Not Specified | Not Specified | Alcohols | Can be used for selective deprotection in the presence of Boc groups.[1] |

| Boron Trifluoride Etherate (BF₃·OEt₂) | Dichloromethane (DCM), Chloroform/Methanol | Room Temp. | 30 min - 45 min | 93 | O-trityl hydroxylamines, Alcohols | Effective for substrates with potential for bidentate chelation.[2][3] |

| Ytterbium Triflate (Yb(OTf)₃) | Tetrahydrofuran (THF) / Water | Not Specified | Not Specified | High | Alcohols, Amines | Catalytic amounts are effective.[5] |

| Ceric Triflate (Ce(OTf)₄) | Acetonitrile | Not Specified | Not Specified | High | Alcohols | Catalytic amounts are effective.[5] |

| Hydrochloric Acid (HCl) | Toluene | Ambient Temp. | Not Specified | Not Specified | Alcohols | Phase-transfer catalysis can be employed for enhanced reactivity.[6] |

Experimental Protocols

Herein, we provide detailed, step-by-step protocols for the deprotection of trityl groups using various mild acidic reagents.

Protocol 1: Deprotection of Trityl-Protected Alcohols using Formic Acid

This protocol offers a milder alternative to TFA for the removal of the trityl group from alcohols.[1][2]

Materials:

-

Trityl-protected alcohol

-

Formic acid (97% or higher)

-

Dioxane (optional)

-

Diethyl ether

-

Water

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Treat the trityl-protected compound (e.g., 200 mg, 0.4 mmol) with cold formic acid (3 mL) for 3 minutes.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the formic acid using an oil pump at room temperature.[2]

-

To ensure complete removal of formic acid, co-evaporate the residual gum twice with dioxane.[2]

-

Further evaporate the residue from ethanol and then diethyl ether.[2]

-

Extract the final residue with warm water (10 mL).[2]

-

Filter the insoluble triphenylmethanol (B194598) byproduct.[2]

-

Evaporate the filtrate in vacuo to obtain the deprotected alcohol.[2]

Protocol 2: Deprotection of N-Trityl Protected Compounds using Trifluoroacetic Acid

This protocol describes a general procedure for the acid-catalyzed removal of the trityl group from nitrogen-containing compounds.[1]

Materials:

-

N-trityl-protected substrate

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Dissolve the N-trityl-protected substrate (1.0 equiv) in anhydrous DCM to a concentration of approximately 0.1 M.[1]

-

To the stirred solution, add TFA (2.0 - 10.0 equiv) dropwise at room temperature. The optimal amount of TFA may need to be determined empirically.[1]

-

Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[1]

-

Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until the evolution of gas ceases.[1]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).[1]

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[1]

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[1]

-

The crude product can be purified by column chromatography on silica (B1680970) gel, recrystallization, or trituration as needed. The triphenylmethanol byproduct is typically easily separated by chromatography.[1]

Protocol 3: Lewis Acid-Mediated Deprotection of O-Trityl Hydroxylamines

This protocol is particularly useful for substrates where Lewis acid catalysis can be advantageous, such as in the presence of other acid-labile groups like N-Boc.[3]

Materials:

-

O-trityl hydroxylamine (B1172632) derivative

-

Dichloromethane (DCM) or Chloroform/Methanol mixture

-

Boron Trifluoride Etherate (BF₃·OEt₂)

-

Ethyl acetate (B1210297) (EtOAc)

-

Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Diethyl ether (Et₂O)

-

Standard laboratory glassware

Procedure:

-

To a solution of the O-trityl protected substrate (e.g., 2.0 mmol, 1.0 equiv) in a mixture of CHCl₃/MeOH (16 mL/4 mL), add BF₃·OEt₂ (4.0 mmol, 2.0 equiv) at room temperature.[2]

-

Stir the mixture at room temperature for 45 minutes.[2]

-

Monitor the reaction by TLC.

-

Pour the reaction mixture into a separatory funnel containing EtOAc/H₂O (100 mL/100 mL).[2]

-

Separate the layers and wash the organic layer with brine (100 mL).[2]

-

Dry the organic layer over Na₂SO₄ and filter.[2]

-

Remove the solvent under reduced pressure.

-

To the crude product, add CH₂Cl₂ (10 mL) and then hexane (30 mL) to precipitate the product.[2]

-

Filter the resulting solid and wash with a mixture of Et₂O/hexane (2/3, 20 mL).[2]

-

Dry the solid to obtain the purified deprotected product.[2]

Visualizations

Caption: General experimental workflow for mild acidic trityl deprotection.

Caption: Mechanism of acid-catalyzed trityl deprotection.

References

Application Notes and Protocols: The Use of Trityl Acetate and the Trityl Group in Carbohydrate and Nucleoside Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the trityl protecting group in carbohydrate and nucleoside chemistry. While trityl acetate (B1210297) is a member of the trityl family of reagents, its application as a direct tritylating agent is less common than the widely used trityl chloride. This document will cover the synthesis of trityl acetate, and focus on the applications of the trityl group for selective protection of primary hydroxyls, with detailed protocols using the most common and well-documented tritylating agent, trityl chloride.

Introduction to the Trityl Protecting Group

The triphenylmethyl (trityl, Tr) group is a bulky protecting group extensively used in the organic synthesis of complex molecules like carbohydrates and nucleosides.[1] Its primary advantage lies in its steric hindrance, which allows for the highly regioselective protection of sterically accessible primary hydroxyl groups over more hindered secondary hydroxyls.[2][3] This selectivity is crucial in multi-step syntheses where differential protection of various hydroxyl groups is required.[2]

Key advantages of the trityl group include:

-

High Regioselectivity for Primary Hydroxyls: The significant steric bulk of the trityl group is its most important feature, enabling selective protection of primary alcohols.[2]

-

Increased Hydrophobicity: The introduction of the large, nonpolar trityl group significantly increases the hydrophobicity of polar molecules like carbohydrates, which can facilitate purification by chromatography.[2]

-

Crystalline Derivatives: Tritylated compounds are often crystalline, which aids in their purification by recrystallization.[2]

-

Acid-Labile Deprotection: The trityl group is stable under basic and neutral conditions but is readily cleaved under mild acidic conditions, allowing for orthogonal protection strategies in the presence of other protecting groups like benzyl (B1604629) ethers or esters.[2]

Synthesis of this compound

This compound can be synthesized by the esterification of triphenylmethanol (B194598) with acetic anhydride (B1165640) or acetyl chloride, typically in the presence of a base like pyridine (B92270).[4] The reaction proceeds under mild conditions, and the product can be purified by recrystallization.[4]

Selective Protection of Hydroxyl Groups

In carbohydrate chemistry, the trityl group is predominantly used for the selective protection of the primary hydroxyl group at the C-6 position of hexopyranosides.[2] Similarly, in nucleoside chemistry, it is the reagent of choice for the selective protection of the 5'-primary hydroxyl group.[5] The most common reagent for this purpose is trityl chloride (TrCl) in anhydrous pyridine, often with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).[1]

Deprotection of Trityl Ethers

The removal of the trityl group is typically achieved under mild acidic conditions.[1] A common method involves treatment with 80% aqueous acetic acid at room temperature or slightly elevated temperatures.[1][2] Another method utilizes a saturated solution of hydrogen bromide in acetic acid.[6] The acid lability of the trityl group is due to the formation of the highly stable trityl cation upon cleavage.[2]

Quantitative Data

The following tables summarize quantitative data related to the use of the trityl group in carbohydrate and nucleoside chemistry.

Table 1: Yields for Selective 6-O-Tritylation of Carbohydrates with Trityl Chloride

| Carbohydrate Substrate | Reagents | Solvent | Reaction Time | Yield (%) | Reference(s) |

| Methyl α-D-glucopyranoside | TrCl, DMAP | Pyridine | 12-24 h | ~40-85 | [2] |

| Anhydrous Glucose | TrCl, Acetic Anhydride | Pyridine | 12 h | 43 | [6] |

Table 2: Yields for Selective 5'-O-Tritylation of Nucleosides with Trityl Chloride

| Nucleoside Substrate | Reagents | Solvent | Reaction Time | Yield (%) | Reference(s) |

| Adenosine (B11128) | TrCl, AgNO₃ | THF/DMF | 2 h | 80 | [7] |